(R)-N-boc-2-methoxymethylpiperidine

Description

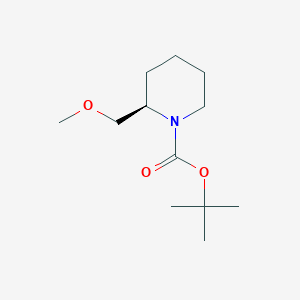

(R)-N-Boc-2-methoxymethylpiperidine is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methoxymethyl (-CH₂OCH₃) substituent at the 2-position of the piperidine ring (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the compound against unwanted side reactions during synthetic processes . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of chiral amines and peptidomimetics. Its stereochemistry (R-configuration) is critical for ensuring enantioselectivity in drug candidates targeting neurological and metabolic disorders .

Key Properties (inferred from analogs):

- Molecular Formula: C₁₂H₂₃NO₃ (estimated based on structural analogs).

- Molecular Weight: ~245.3 g/mol.

- Functional Groups: Boc-protected amine, methoxymethyl ether.

- Stability: Stable under basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid).

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(methoxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-8-6-5-7-10(13)9-15-4/h10H,5-9H2,1-4H3/t10-/m1/s1 |

InChI Key |

UKRUSUPRQFIBBZ-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1COC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1COC |

Origin of Product |

United States |

Scientific Research Applications

1.1. Synthesis of Bioactive Compounds

(R)-N-boc-2-methoxymethylpiperidine serves as a key intermediate in the synthesis of various bioactive compounds. Its Boc (tert-butoxycarbonyl) protecting group allows for selective reactions, making it useful in multi-step synthesis processes. For example, it can be transformed into piperidine derivatives that exhibit anti-cancer properties by inhibiting specific protein kinases involved in tumor growth .

1.2. LIMK2 Inhibitors

Recent studies highlight this compound's role in developing inhibitors for LIM kinase 2 (LIMK2), an enzyme implicated in cancer and inflammatory diseases. Compounds derived from this piperidine are being investigated for their potential to treat conditions such as glaucoma and other ocular disorders by lowering intraocular pressure . The following table summarizes some key compounds derived from this compound and their biological activities:

| Compound Name | Activity Type | Reference |

|---|---|---|

| LIMK2 Inhibitor A | Anti-cancer | |

| LIMK2 Inhibitor B | Anti-inflammatory | |

| Solenopsin A Derivative | Anti-angiogenic |

2.1. Pesticide Development

The compound has been explored for its potential use in developing new agrochemicals, particularly pesticides. Its structural features allow for modifications that can enhance bioactivity against specific pests while minimizing environmental impact.

3.1. Polymer Synthesis

This compound is also utilized in synthesizing polymers with specific properties for applications in drug delivery systems and biodegradable materials. The ability to modify its structure enables the creation of polymers that can respond to environmental stimuli .

Case Study 1: Synthesis of Anti-Cancer Agents

A study focused on synthesizing a series of piperidine derivatives from this compound, demonstrating its utility in creating compounds with significant anti-cancer activity. The researchers employed various synthetic routes to optimize yield and potency against cancer cell lines .

Case Study 2: Development of Ocular Therapeutics

Another research initiative investigated the efficacy of LIMK2 inhibitors derived from this compound in treating ocular hypertension. The study provided compelling evidence that these compounds could lower intraocular pressure effectively, suggesting their potential as therapeutic agents for glaucoma .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares (R)-N-Boc-2-methoxymethylpiperidine with structurally related piperidine derivatives:

*Similarity scores based on Tanimoto coefficient (0.87–1.00 indicates high structural similarity).

†Compared to N-Cbz-2-piperidinecarboxylic acid analogs .

‡Estimated based on substituent position and functional group differences.

Research Findings and Trends

- Chiral Resolution : The R-configuration of this compound is increasingly leveraged in enantioselective synthesis, reducing the need for costly chiral catalysts .

- Drug Development : Analogs like N-Boc-3-hydroxypiperidine are under investigation for neurodegenerative disease therapeutics, emphasizing the importance of substituent positioning on biological activity .

Preparation Methods

Pyridine Reduction Pathways

Pyridine derivatives serve as versatile precursors due to their ease of functionalization. For example, 2-pyridinemethanol can be hydrogenated to 2-hydroxymethylpiperidine using palladium on carbon (Pd/C) under hydrogen gas. This step often requires careful control of reaction conditions (e.g., 50–100 psi H₂, 40–60°C) to avoid over-reduction or epimerization. Subsequent alkylation of the hydroxyl group introduces the methoxymethyl moiety.

Key Challenge: Hydrogenation of pyridines may lead to racemization if chiral centers are present. Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP) has been explored to address this.

Methoxymethyl Group Introduction

The methoxymethyl group at the 2-position is introduced via alkylation or Mitsunobu reactions , with the choice depending on substrate compatibility and stereochemical requirements.

Alkylation with Methyl Iodide

A common method involves treating 2-hydroxymethylpiperidine with methyl iodide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For example:

Optimization Note: Excess methyl iodide (1.2–1.5 equiv) and prolonged reaction times (12–24 hrs) improve yields but risk quaternization of the piperidine nitrogen.

Mitsunobu Reaction

The Mitsunobu reaction offers superior stereochemical control, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to convert 2-hydroxymethylpiperidine to the methoxymethyl derivative. Methanol serves as the nucleophile:

Advantage: This method preserves chirality when starting from enantiomerically pure precursors.

Boc Protection of the Piperidine Nitrogen

Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction:

Critical Parameters:

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral pool synthesis using (R)-2-hydroxymethylpiperidine (derived from natural products) avoids racemization. Alternatively, asymmetric hydrogenation of 2-pyridinemethanol with a chiral Rh catalyst (e.g., Rh-DuPhos) achieves enantiomeric excess (ee) >95%.

Kinetic Resolution

Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of a racemic mixture, yielding (R)-2-methoxymethylpiperidine with >99% ee.

Comparative Analysis of Synthetic Routes

Key Observations:

-

The Mitsunobu route offers the highest enantiomeric purity but requires chiral starting materials.

-

Enzymatic resolution is less efficient but suitable for racemic mixtures.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and simplicity. The pyridine hydrogenation route is favored due to readily available starting materials and scalability. However, Pd/C catalyst costs and hydrogenation safety protocols pose challenges. Recent advances in flow chemistry have improved reaction control and reduced risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-N-Boc-2-methoxymethylpiperidine, and how do reaction conditions influence yield and enantiopurity?

- Methodological Answer : The enantioselective synthesis of Boc-protected piperidine derivatives often involves lithiation-deprotonation strategies. For example, asymmetric deprotonation of N-Boc-piperidine using a sec-alkyllithium/(-)-sparteine complex at -78°C can achieve moderate enantioselectivity (er = 87:13) . Key factors include temperature control (-78°C to minimize side reactions) and the use of chiral ligands like (-)-sparteine. Lower temperatures slow competing pathways (e.g., carbamate addition) and enhance selectivity. Characterization via chiral HPLC or NMR with chiral shift reagents is critical to confirm enantiopurity .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, comparative analysis using circular dichroism (CD) spectra or chiral stationary phase HPLC can validate enantiomeric ratios. Cross-referencing with known derivatives (e.g., Boc-protected piperidine-2-carboxylic acid, CAS 28697-17-8) via spectroscopic databases ensures consistency in assignments .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at -20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis. Monitor purity via periodic NMR or LC-MS. Avoid prolonged exposure to moisture or acidic/basic conditions, as the Boc group is labile. Stability tests under varying temperatures (e.g., accelerated degradation studies at 40°C) can inform shelf-life estimates .

Advanced Research Questions

Q. Why do enantioselective deprotonation strategies for Boc-piperidines exhibit lower selectivity compared to Boc-pyrrolidines?

- Methodological Answer : Computational studies reveal that the higher activation energy for piperidine deprotonation (vs. pyrrolidine) reduces selectivity. The six-membered ring of piperidine introduces conformational flexibility, leading to multiple transition states. For example, i-PrLi/(-)-sparteine complexes show poor enantiocontrol due to competing thermodynamic pathways favoring less acidic protons . Mitigation strategies include rigidifying the substrate (e.g., introducing tosyloxy groups) or using bulkier ligands to restrict conformational freedom .

Q. How can researchers resolve contradictions in reported enantiomeric ratios (er) for similar Boc-piperidine derivatives?

- Methodological Answer : Discrepancies often arise from differences in reaction monitoring (e.g., quenching kinetics) or analytical methods. Standardize protocols by:

- Using in-situ NMR to track reaction progress.

- Validating HPLC methods with calibrated reference standards (e.g., N-Boc-L-pipecolic acid, CAS 28697-17-8) .

- Reporting full experimental details (e.g., solvent, ligand stoichiometry) to enable reproducibility .

Q. What computational tools are effective for predicting the enantioselectivity of this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict selectivity. Studies on N-Boc-piperidine deprotonation show that thermodynamic control favors pro-S hydrogen removal, aligning with experimental er = 87:13 . Molecular dynamics simulations further elucidate solvent and temperature effects on ligand-substrate interactions.

Q. How does the methoxymethyl substituent influence the reactivity of this compound in downstream functionalization?

- Methodological Answer : The methoxymethyl group enhances steric hindrance at C2, directing electrophilic attacks to less hindered positions. For example, alkylation or arylation reactions may favor C4/C6 positions. Kinetic studies (e.g., competition experiments with substituted derivatives) and Hammett plots can quantify electronic effects .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.